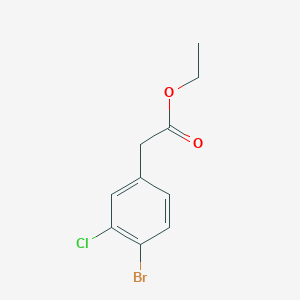
Ethyl 4-bromo-3-chlorophenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Electrochemical Surface Finishing and Energy Storage
Research has explored the use of haloaluminate room-temperature ionic liquids (RTILs) for electrochemical technology applications, including electroplating and energy storage. These compounds, such as AlCl3–1-ethyl-3-methylimidazolium chloride, are highlighted for their utility in modern electrochemical processes due to their ease of handling and advanced properties (Tsuda, Stafford, & Hussey, 2017).
Environmental Impact Assessment
The environmental consequences of chlorophenols, compounds chemically related to the query, have been extensively reviewed. These studies emphasize moderate toxicity to mammalian and aquatic life, with notable persistence and bioaccumulation potential under certain conditions, showcasing the need for careful environmental management of such chemicals (Krijgsheld & Gen, 1986).
Ionic Liquid-Based Technologies
The utilization of ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, for dissolving biopolymers like cellulose and chitin, represents a promising area for industrial applications. These compounds offer novel solutions for chemical processing and recycling, underscoring the importance of understanding their toxicity and environmental impact for sustainable industrial use (Ostadjoo, Berton, Shamshina, & Rogers, 2018).
Chemical Recycling of Polymers
Innovations in chemical recycling, such as the hydrolysis of poly(ethylene terephthalate) (PET) in alkaline or acidic environments, demonstrate the potential of chemical processes in recovering and repurposing materials. These methods aim to conserve raw materials and energy, highlighting the role of chemistry in addressing solid waste issues (Karayannidis & Achilias, 2007).
Organic Electronic Materials
The development of conducting polymers, especially poly(3,4-ethylenedioxythiophene) (PEDOT:PSS), for use in organic electronic devices, is a significant area of research. These materials offer high conductivity and transparency, crucial for charge transport layers or electrical interconnects in devices like solar cells and light-emitting diodes (Shi, Liu, Jiang, & Xu, 2015).
Safety and Hazards
Ethyl 4-bromo-3-chlorophenylacetate is considered hazardous. It has the signal word 'Warning’ . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
ethyl 2-(4-bromo-3-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWJGYJMJRSSNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-3-chlorophenylacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tetrakis[4-(1-imidazolyl)phenyl]methane](/img/structure/B6591035.png)




![2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B6591066.png)


![2-Fluoro-3-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B6591091.png)
![Methyl 4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B6591101.png)